molecular formula C18H24ClN5O4S B3016676 N-(3-chloro-4-methylphenyl)-2-(4-methyl-3-(1-(methylsulfonyl)piperidin-3-yl)-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl)acetamide CAS No. 1105212-79-0

N-(3-chloro-4-methylphenyl)-2-(4-methyl-3-(1-(methylsulfonyl)piperidin-3-yl)-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl)acetamide

Cat. No. B3016676
M. Wt: 441.93
InChI Key: YBAQUEKZJHYKHM-UHFFFAOYSA-N
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Description

N-(3-chloro-4-methylphenyl)-2-(4-methyl-3-(1-(methylsulfonyl)piperidin-3-yl)-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl)acetamide is a useful research compound. Its molecular formula is C18H24ClN5O4S and its molecular weight is 441.93. The purity is usually 95%.
BenchChem offers high-quality N-(3-chloro-4-methylphenyl)-2-(4-methyl-3-(1-(methylsulfonyl)piperidin-3-yl)-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(3-chloro-4-methylphenyl)-2-(4-methyl-3-(1-(methylsulfonyl)piperidin-3-yl)-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Enzyme Inhibitory Activities

N-(Substituted)-5-(1-(4-methoxyphenylsulfonyl)piperidin-4-yl)-4H-1,2,4-triazol-3-ylthio) acetamide, a compound similar to the queried chemical, has been synthesized and evaluated for its inhibition potential against bovine carbonic anhydrase, acetylcholinesterase, and butyrylcholinesterase enzymes. One of the compounds, 8g, demonstrated notable activity against these enzymes, indicating potential therapeutic applications (Virk et al., 2018).

Antibacterial Potentials

A related compound, synthesized by incorporating azinane and 1,3,4-oxadiazole heterocyclic cores, was evaluated for its antibacterial potential. Compound 8g, bearing a 2-methylphenyl group, was found to be the most active growth inhibitor of several bacterial strains, including Salmonella typhi and Escherichia coli. This highlights its potential use as an antibacterial agent (Iqbal et al., 2017).

Antimicrobial Activities

New hybrid molecules containing similar structural features have been synthesized and screened for antimicrobial activities. Some of these compounds were found to be active against test microorganisms, suggesting their use in developing antimicrobial agents (Bektaş et al., 2010).

Anti-Inflammatory and Anti-Nociceptive Agents

Compounds with a 1,2,4-triazole structure, similar to the queried compound, were synthesized and evaluated for anti-inflammatory and anti-nociceptive activity. Some showed significant activity in these areas, suggesting potential therapeutic applications for pain and inflammation management (Upmanyu et al., 2011).

properties

IUPAC Name

N-(3-chloro-4-methylphenyl)-2-[4-methyl-3-(1-methylsulfonylpiperidin-3-yl)-5-oxo-1,2,4-triazol-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24ClN5O4S/c1-12-6-7-14(9-15(12)19)20-16(25)11-24-18(26)22(2)17(21-24)13-5-4-8-23(10-13)29(3,27)28/h6-7,9,13H,4-5,8,10-11H2,1-3H3,(H,20,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YBAQUEKZJHYKHM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)CN2C(=O)N(C(=N2)C3CCCN(C3)S(=O)(=O)C)C)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24ClN5O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

441.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-chloro-4-methylphenyl)-2-(4-methyl-3-(1-(methylsulfonyl)piperidin-3-yl)-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl)acetamide

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